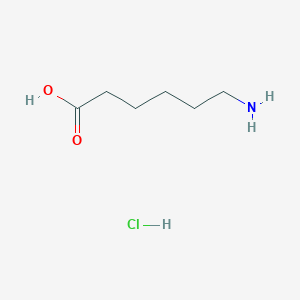

6-Aminohexanoic acid hydrochloride

説明

Role in Polyamide Synthesis (e.g., Nylon-6 and Nylon-66)

6-Aminohexanoic acid is a critical component in the production of polyamides, most notably Nylon-6. nih.govresearchgate.net Polyamides are a class of polymers characterized by repeating amide linkages (-CO-NH-), which impart desirable properties such as high strength and durability.

6-Aminohexanoic acid serves as the sole monomer for the synthesis of Nylon-6. nih.gov The polymerization process, known as ring-opening polymerization, typically starts with caprolactam, the cyclic amide of 6-aminohexanoic acid. youtube.com In the presence of water, caprolactam undergoes hydrolysis to form 6-aminohexanoic acid. youtube.comyoutube.com Subsequent heating of this intermediate leads to the formation of long polymer chains of Nylon-6 through the process of step-growth polymerization. youtube.com The reaction involves the removal of a water molecule from the amino and carboxylic acid groups of adjacent monomers, forming the characteristic amide bond that constitutes the backbone of the polyamide. youtube.com

The structure of the resulting polymer, poly(6-aminohexanoic acid), consists of repeating units of 6-aminohexanoic acid joined by 1,6-amide linkages. ebi.ac.uk While 6-aminohexanoic acid is the direct monomer for Nylon-6, the industrial synthesis of Nylon-66 involves two different monomers: adipic acid and hexamethylene diamine. youtube.com

6-Aminohexanoic acid readily forms a cyclic lactam derivative known as ε-caprolactam (or 6-hexanelactam), which is a primary substrate in the synthesis of Nylon-6. nih.gov During the polymerization of caprolactam, cyclic oligomers are formed as by-products. nih.gov These oligomers are chains of a few repeating monomer units. The tendency for these cyclic structures to hydrolyze varies with their size, with the monomer being the most susceptible, followed by the trimer and tetramer, and the dimer being the least reactive. nih.gov The cyclic dimer exhibits low solubility and reactivity due to the conformational stability of its fourteen-membered ring. nih.gov

Enzymes known as 6-aminohexanoate-oligomer hydrolases, found in certain bacteria, are capable of degrading these nylon oligomers. nih.govnih.govuniprot.org These enzymes can break down both cyclic and linear oligomers of 6-aminohexanoate (B3152083) with a degree of polymerization greater than three. uniprot.org

Corrosion Inhibition Studies

Recent research has highlighted the potential of 6-aminohexanoic acid as an effective corrosion inhibitor, particularly for mild steel in aggressive environments. researchgate.net Corrosion inhibitors are substances that, when added in small concentrations to an environment, decrease the rate of corrosion of a metal. nih.gov

Studies have demonstrated that 6-aminohexanoic acid can significantly inhibit the corrosion of mild steel in both hydrochloric acid (an acidic environment) and sodium chloride solutions (a saline environment). researchgate.netmdpi.com In 1 M HCl, 6-aminohexanoic acid has been shown to achieve a corrosion inhibition efficiency of approximately 80% at a concentration of 6.86 × 10⁻⁵ M. researchgate.net The inhibition efficiency generally increases with the concentration of the inhibitor. researchgate.netmdpi.com

The protective action of 6-aminohexanoic acid is attributed to the presence of polar nitrogen and oxygen atoms in its structure, which facilitate its adsorption onto the metal surface, forming a protective film that isolates the steel from the corrosive medium. researchgate.netmdpi.com

The effectiveness of 6-aminohexanoic acid as a corrosion inhibitor can be enhanced when used in combination with other substances. A notable example is its synergistic effect with aluminum tri-polyphosphate (ATP). mdpi.comresearchgate.net When 6-aminohexanoic acid is intercalated into the layers of ATP (forming ATP-6-AHA), the resulting composite material exhibits improved corrosion inhibition for S235 low-carbon steel in a 3.5% NaCl solution, reaching an efficiency of about 70%. mdpi.comresearchgate.net

This synergistic effect is attributed to several factors. The 6-AHA enhances the solubility of the aluminum polyphosphate particles. mdpi.com The presence of both ATP and 6-AHA leads to the formation of a passivating iron phosphate (B84403) film on the steel surface, which acts as a protective barrier. mdpi.com This combination helps to overcome the issue of high acidity associated with using aluminum tripolyphosphate alone, which can sometimes lead to early rusting. mdpi.com

The mechanism by which 6-aminohexanoic acid inhibits corrosion is primarily through adsorption onto the metal surface. researchgate.net This adsorption can involve both physical (physisorption) and chemical (chemisorption) interactions. nih.goviaea.org In the case of mild steel in HCl, the adsorption process of 6-aminohexanoic acid has been found to obey the Langmuir adsorption isotherm. researchgate.net

The Langmuir isotherm model assumes that the adsorption occurs at specific homogeneous sites on the surface and forms a monolayer. researchgate.netohio.edu The fit of the experimental data to this model suggests that the inhibitor molecules form a uniform protective layer on the steel surface. researchgate.netmdpi.com The interaction is described as chemisorption, indicating a strong bond formation between the inhibitor molecules and the metal surface. researchgate.net This strong adsorption effectively blocks the active corrosion sites, thereby reducing the corrosion rate. nih.gov

Interactive Data Table: Corrosion Inhibition Efficiency of 6-Aminohexanoic Acid

| Environment | Inhibitor Concentration | Inhibition Efficiency (%) |

| 1 M HCl | 6.86 × 10⁻⁵ M | ~80 researchgate.net |

| 3.5% NaCl (with ATP) | 0.18 g/L (ATP-6-AHA) | ~70 mdpi.comresearchgate.net |

Structure

2D Structure

特性

IUPAC Name |

6-aminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENOKLOQCCSDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195786 | |

| Record name | Aminocaproic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4321-58-8 | |

| Record name | Aminocaproic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4321-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminocaproic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOCAPROIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F7MVZ49RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes for Research Applications

Hydrolysis-Based Synthesis Pathways

Hydrolysis serves as the principal strategy for cleaving the amide bond within the seven-membered ring of ε-caprolactam, leading to the formation of the linear amino acid, 6-aminohexanoic acid. The subsequent protonation of the amino group in an acidic medium yields the target hydrochloride salt.

The direct hydrolysis of ε-caprolactam using mineral acids is a common and straightforward method for producing 6-aminohexanoic acid hydrochloride. orgsyn.org The reaction involves heating a mixture of caprolactam with an aqueous solution of a strong acid, such as hydrochloric acid. orgsyn.org This process directly yields the hydrochloride salt of the amino acid, simplifying the workup procedure as the final product is already formed in the reaction mixture. orgsyn.org The general synthesis is typically accomplished by hydrolyzing ε-caprolactam under either acidic or basic conditions. googleapis.com

The efficiency and rate of the acid-catalyzed hydrolysis of caprolactam are significantly influenced by key reaction parameters, including temperature and the concentration of the acid.

Temperature: Elevated temperatures are crucial for achieving a reasonable reaction rate. Research procedures often specify heating the reaction mixture to boiling or reflux. orgsyn.org For instance, a common laboratory-scale synthesis involves boiling a solution of ε-caprolactam with aqueous hydrochloric acid for approximately one hour to ensure complete hydrolysis. orgsyn.org

Acid Concentration: The concentration of the acid catalyst is a critical factor. A typical preparation involves using concentrated hydrochloric acid diluted with water. In one documented procedure, 45 ml of concentrated hydrochloric acid (specific gravity 1.19) is dissolved in 150 ml of water for the hydrolysis of 50 g of ε-caprolactam. orgsyn.org The complex formation between caprolactam and sulfuric acid (H₂SO₄) can, under certain conditions, inhibit the hydrolytic reaction of other amide impurities present in the starting material. researchgate.net

The table below summarizes typical parameters for the acid hydrolysis of ε-caprolactam.

| Parameter | Value/Condition | Source |

| Starting Material | ε-Caprolactam | orgsyn.org |

| Acid | Concentrated Hydrochloric Acid (HCl) | orgsyn.org |

| Solvent | Water | orgsyn.org |

| Temperature | Boiling | orgsyn.org |

| Reaction Time | 1 hour | orgsyn.org |

| Product | ε-Aminocaproic acid hydrochloride | orgsyn.org |

The purity of the final this compound product is contingent on the purity of the initial caprolactam and the management of side reactions during hydrolysis.

Starting Material Impurities: Commercial ε-caprolactam can contain various impurities that may affect the quality of the final product. clearsynth.com These can include other amides (such as C₃-C₇ amides), imides (C₆ imides), and aniline. researchgate.netresearchgate.net The presence of these impurities can impact the polymerization process for which caprolactam is often used and can lead to contaminants in the hydrolysis product. researchgate.net

Side Reactions: While acid hydrolysis is generally efficient for ring-opening, the conditions can promote other reactions. For instance, the interaction between caprolactam and sulfuric acid can form a complex that hinders the hydrolysis of certain impurities. researchgate.net After the primary hydrolysis, the resulting solution is often yellow and requires decolorization, typically with activated carbon (Norit), to remove colored impurities before isolation of the product. orgsyn.org

An alternative to acid hydrolysis is the use of a strong base to catalyze the ring-opening of ε-caprolactam. This method first produces the salt of 6-aminohexanoic acid (e.g., sodium 6-aminohexanoate), which then requires a separate acidification step to form the free amino acid and its subsequent hydrochloride salt. googleapis.compatsnap.com

Alkali metal hydroxides, particularly sodium hydroxide (B78521) (NaOH), are commonly employed for the base-catalyzed hydrolysis of caprolactam. patsnap.comgoogle.com The process typically involves dissolving ε-caprolactam in an aqueous solution of the base and heating the mixture to reflux for several hours to drive the hydrolysis to completion. patsnap.comgoogle.com

Reaction Conditions: A typical procedure involves dissolving ε-caprolactam in a 20 wt% aqueous sodium hydroxide solution and heating the mixture to reflux for 3 to 5 hours. patsnap.comgoogle.com Studies on heterophase alkaline hydrolysis with NaOH solutions have been conducted at temperatures ranging from 30–80 °C. researchgate.net Increasing the concentration of NaOH can promote the hydrolysis rate of amide impurities but may also simultaneously increase the undesirable ring-opening polymerization of caprolactam. researchgate.net

The table below outlines typical conditions for the base hydrolysis of ε-caprolactam.

| Parameter | Value/Condition | Source |

| Starting Material | ε-Caprolactam | patsnap.comgoogle.com |

| Base | Sodium Hydroxide (NaOH) | patsnap.comgoogle.com |

| Concentration | 20 wt% in water | patsnap.comgoogle.com |

| Temperature | Reflux | patsnap.comgoogle.com |

| Reaction Time | 3-5 hours | patsnap.comgoogle.com |

| Intermediate Product | Sodium 6-aminohexanoate (B3152083) | patsnap.com |

Following the complete hydrolysis of caprolactam with a base like NaOH, the resulting reaction mixture contains the sodium salt of 6-aminohexanoic acid. patsnap.com To obtain the desired this compound, the alkaline solution must be carefully neutralized and then acidified.

This two-step process involves:

Neutralization: The reaction mixture is cooled and then acidified, typically with hydrochloric acid, to a neutral pH. This protonates the carboxylate anion to form the free amino acid, 6-aminohexanoic acid.

Salt Formation: Further addition of hydrochloric acid lowers the pH into the acidic range (e.g., pH 2), which protonates the amino group of the 6-aminohexanoic acid. patsnap.com This results in the formation of the water-soluble this compound. The final product can then be isolated from the solution, often through concentration and crystallization. orgsyn.org

This method provides an alternative route that can be advantageous depending on the desired purity profile and the scale of the synthesis.

Base Hydrolysis of Caprolactam

Biotechnological and Biocatalytic Synthesis Approaches

The quest for greener manufacturing processes has spurred the development of biotechnological routes for 6-AHA synthesis. These methods utilize enzymes and microorganisms to perform complex chemical transformations under mild conditions, offering a promising alternative to conventional chemical synthesis.

Enzymatic Biotransformation from Cyclohexanol (B46403)

The enzymatic conversion of cyclohexanol to 6-AHA represents a significant step towards a bio-based production pathway. An in vitro multi-enzyme cascade has been demonstrated for this transformation. nih.gov This cell-free system involves a series of enzymatic reactions to convert cyclohexanol into the desired product. While this approach allows for precise control over reaction conditions and enzyme ratios, challenges remain, particularly in the oxidation of 6-hydroxyhexanoic acid to 6-oxohexanoic acid, which has proven difficult with many alcohol dehydrogenases. nih.gov To overcome this, a more complex strategy was developed involving the esterification of the acid group of 6-hydroxyhexanoic acid, followed by oxidation, transamination, and subsequent hydrolysis of the ester, which achieved a 24% yield of 6-AHA. nih.gov

Mixed-Species Culture Bioprocesses (e.g., Pseudomonas taiwanensis and Escherichia coli cascades)

A highly promising strategy for the one-pot synthesis of 6-AHA from cyclohexane (B81311) involves the use of mixed-species microbial cultures. nih.govnih.gov This approach divides a complex metabolic pathway between two different microorganisms, thereby reducing the metabolic burden on a single host and mitigating potential toxicity issues from intermediate products. nih.govresearchgate.net A six-step enzymatic cascade has been successfully distributed between Pseudomonas taiwanensis and Escherichia coli to convert cyclohexane to 6-AHA. nih.gov

In one configuration of the mixed-species bioprocess, P. taiwanensis is engineered to convert cyclohexane into ε-caprolactone. nih.govnih.gov This intermediate is then "shuttled" to a co-cultured E. coli strain, which contains the necessary enzymes to convert ε-caprolactone into 6-AHA. nih.govnih.gov Research has shown that ε-caprolactone is an effective shuttle molecule, facilitating higher formation rates and yields of the final product. nih.govnih.gov This cooperative system, which combines rationally engineered strains, enables the direct production of 6-AHA from cyclohexane in a single reaction vessel with high conversion and yield under environmentally favorable conditions. nih.govresearchgate.net

| Parameter | Value | Reference |

| Final Product Yield | 86% | nih.govnih.gov |

| Initial Specific Formation Rate | 7.7 ± 0.1 U gCDW⁻¹ | nih.govnih.gov |

| Substrate | Cyclohexane | nih.govnih.gov |

| Biomass Concentration | 4 g l⁻¹ | nih.govnih.gov |

| Initial Substrate Concentration | 10 mM | nih.govnih.gov |

Table 1: Key Performance Metrics of the Mixed-Species Bioprocess for 6-AHA Synthesis

Genetic Engineering Strategies for Enhanced Biosynthesis

Genetic engineering plays a pivotal role in optimizing microbial strains for the efficient production of 6-AHA. Techniques such as CRISPR-Cas systems, zinc-finger nucleases (ZFNs), and transcription activator-like effector nucleases (TALENs) allow for precise modifications to the genetic makeup of microorganisms. mdpi.com These tools can be used to introduce heterologous genes, delete competing metabolic pathways, and regulate gene expression to enhance the flux towards the desired product. For instance, in the mixed-species bioprocess, both P. taiwanensis and E. coli strains were rationally engineered with specific enzyme cascades to facilitate the multi-step conversion of cyclohexane to 6-AHA. nih.govnih.gov The selection of robust and solvent-tolerant host organisms like P. taiwanensis is also a critical aspect of the engineering strategy, as it can better withstand potentially toxic substrates and intermediates. frontiersin.org Furthermore, research into alternative biosynthetic pathways, such as those starting from lysine (B10760008), is ongoing, with genetic modifications being key to identifying and overcoming enzymatic bottlenecks. nih.govgoogle.com

Synthesis from Nylon-6 Waste Depolymerization

The chemical recycling of nylon-6 waste presents a circular economy approach to obtaining 6-AHA. This process involves the depolymerization of the polymer back to its constituent monomer. Acid-catalyzed hydrolysis is a common method for this purpose. Studies have shown that treating nylon-6 fibers with strong acids like hydrochloric acid or sulfuric acid can yield 6-aminohexanoic acid (referred to as aminocaproic acid in some literature). researchgate.net For example, hydrolysis of nylon-6 with 30% hydrochloric acid resulted in a 93% yield of the monomer, while 15% sulfuric acid gave a 79% yield. researchgate.net Weaker acids, such as formic acid, tend to produce low-molecular-weight oligomers. researchgate.net The resulting 6-AHA can then be purified and potentially used for the synthesis of new nylon-6, thus closing the loop on the polymer's life cycle. researchgate.net

| Acid Catalyst | Concentration | Monomer Yield | Reference |

| Hydrochloric Acid | 30% | 93% | researchgate.net |

| Sulfuric Acid | 15% | 79% | researchgate.net |

Table 2: Yield of 6-Aminohexanoic Acid from Acid-Catalyzed Depolymerization of Nylon-6

Derivatization and Functionalization for Specific Research Purposes

The chemical modification of this compound allows for its application in a broader range of research areas, including peptide synthesis and the development of new materials.

The esterification of 6-aminohexanoic acid to its methyl ester derivative, typically as the hydrochloride salt, is a common derivatization. This is often achieved through the Fischer esterification method, where the carboxylic acid is reacted with an excess of alcohol in the presence of an acid catalyst. sigmaaldrich.comsigmaaldrich.com For the synthesis of methyl 6-aminohexanoate hydrochloride, 6-aminohexanoic acid can be reacted with methanol (B129727) and hydrochloric acid. sigmaaldrich.comsigmaaldrich.com The resulting product is a white crystalline solid with a melting point in the range of 117-124°C. sigmaaldrich.comsigmaaldrich.com This derivative is frequently used in peptide synthesis. sigmaaldrich.comsigmaaldrich.com

The table below presents data on the synthesis of amino acid methyl esters.

Table 3: Synthesis of Amino Acid Methyl Ester Hydrochlorides

| Amino Acid | Reagents | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Various Amino Acids | Methanol, Trimethylchlorosilane | Not Optimized | Good to Excellent | researchgate.net |

| 6-Aminocaproic Acid | Methanol, HCl | N/A | N/A | sigmaaldrich.comsigmaaldrich.com |

For many applications, it is necessary to convert this compound to its free amine form, 6-aminohexanoic acid. This deprotonation can be accomplished through several methods, including neutralization with a base or the use of ion-exchange resins.

A straightforward method involves the neutralization of the hydrochloride salt with a base such as sodium hydroxide. researchgate.net The reaction can be monitored by measuring the pH, and the free amino acid can then be isolated. researchgate.net Another approach involves passing a solution of the hydrochloride salt through an appropriate ion-exchange resin that removes the chloride ions, yielding the free amino acid in the eluate. nih.govorgsyn.org For example, passing an aqueous solution of 6-aminocaproic acid hydrochloride through a column of Amberlite IR-4B resin results in the free amino acid. orgsyn.org

The table below details methods for the deprotonation of aminocaproic acid hydrochloride.

Table 4: Deprotonation of this compound

| Deprotonation Method | Reagents/Materials | Result | Reference |

|---|---|---|---|

| Neutralization | Sodium Hydroxide | Free 6-aminohexanoic acid | researchgate.net |

| Ion-Exchange Chromatography | Amberlite IR-4B Resin | Free 6-aminohexanoic acid | orgsyn.org |

| Neutralization with Ammonia | Ammonia gas, Industrial Ethanol | Refined 6-aminocaproic acid | google.com |

Analytical and Spectroscopic Characterization in Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analysis of 6-aminohexanoic acid hydrochloride, providing robust means for separation and purity assessment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Analog Differentiation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a powerful technique for the detailed analysis of this compound. It offers high sensitivity and selectivity, which are essential for both purity determination and the differentiation of this compound from its analogs.

The choice of column chemistry is a critical parameter in the chromatographic separation of this compound. Reversed-phase columns, particularly those with a C18 (octadecyl) stationary phase, are widely used. mdpi.comrsc.org These columns facilitate the separation of compounds based on their hydrophobicity. For instance, a C18 column can achieve baseline separation of this compound from its shorter-chain analog, 5-aminovaleric acid hydrochloride. The use of C18 columns is also a standard method in High-Performance Liquid Chromatography (HPLC) for assessing the purity of synthesized peptides incorporating 6-aminohexanoic acid. mdpi.com

While C18 columns are effective, other column types can also be employed. For instance, hydrophilic interaction chromatography (HILIC) columns offer an alternative for separating polar compounds like amino acids without the need for ion-pair reagents, which can sometimes lead to longer column equilibration times and faster column deterioration. nacalai.com Mixed-mode stationary phases, such as Primesep A and Newcrom AH, have also been utilized for the analysis of 6-aminohexanoic acid. sielc.com

Table 1: Examples of Column Chemistries Used in the Analysis of 6-Aminohexanoic Acid and its Derivatives

| Column Type | Application | Reference |

| C18 | Separation from analogs like 5-aminovaleric acid hydrochloride. | |

| C18 | Purity assessment of peptides containing 6-aminohexanoic acid. | mdpi.com |

| Legacy L1 (C18) | USP method for aminocaproic acid analysis. | sielc.com |

| HILIC | Separation of amino acids without ion-pair reagents. | nacalai.com |

| Primesep A | Mixed-mode separation of 6-aminocaproic acid. | sielc.com |

| Newcrom AH | Mixed-mode separation of 6-aminocaproic acid. | sielc.com |

The composition of the mobile phase is meticulously optimized to achieve the desired separation. A common mobile phase for the LC-MS/MS analysis of this compound on a C18 column consists of a gradient of 0.1% formic acid in water and acetonitrile. explorationpub.com The acidic modifier helps to protonate the analyte and improve its retention and peak shape in reversed-phase chromatography.

In other HPLC applications, different mobile phase compositions are used. For instance, a mixture of sodium heptanesulfonate, water, methanol (B129727), and sodium dihydrogen phosphate (B84403) at a pH of 2.2 has been used for the analysis of aminocaproic acid according to USP methods. sielc.com Another approach for analyzing 6-aminocaproic acid on a mixed-mode column involves a simple mobile phase of water, acetonitrile, and perchloric acid. sielc.com For LC-MS/MS analysis of peptides containing 6-aminohexanoic acid, a mobile phase of water and acetonitrile, both containing 0.1% formic acid, is often employed. explorationpub.com

Advanced mass spectrometry techniques, such as two-stage Selected Reaction Monitoring (MS2-SRM) and three-stage Continuous Reaction Monitoring (MS3-CRM), are utilized for highly selective and sensitive quantification. google.com In a typical LC-MS/MS method, the protonated precursor molecular ion [M+H]+ is selected in the first stage of the mass spectrometer. This ion is then fragmented, and specific product ions are monitored in the second stage. This process, known as Multiple Reaction Monitoring (MRM) when multiple transitions are monitored, significantly enhances the specificity of the analysis by filtering out background noise. researchgate.net For example, in the analysis of 6-aminocaproic acid (referred to as 6-ACA), the primary mass transition from the protonated molecule can be monitored for quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of this compound. Purity levels exceeding 99% can be confirmed using HPLC, often with UV detection at a low wavelength such as 210 nm. The retention time under specific reversed-phase conditions can also serve as an indicator of the compound's identity. For instance, a retention time of approximately 8.2 minutes has been reported for this compound under certain reverse-phase conditions.

The United States Pharmacopeia (USP) provides a standardized HPLC method for the analysis of aminocaproic acid, which specifies the use of a Legacy L1 column (a C18 column) and a mobile phase containing sodium heptanesulfonate. sielc.com HPLC is also a crucial tool for monitoring the progress of chemical reactions involving 6-aminohexanoic acid, such as its incorporation into peptides. google.com

Spectroscopic Identification and Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound. These methods provide detailed information about the molecular structure of the compound.

In the context of synthesizing derivatives of 6-aminohexanoic acid, techniques such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS) are employed for structural confirmation. doi.org For instance, after a chemical modification, the disappearance of certain signals and the appearance of new ones in the FT-IR and NMR spectra can confirm the successful transformation. mdpi.com Mass spectrometry provides the molecular weight of the synthesized compounds, further verifying their identity. doi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR for Impurity Detection)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and for detecting the presence of impurities. epfl.ch In particular, ¹³C NMR provides a detailed fingerprint of the carbon skeleton of the molecule.

In a typical ¹³C NMR spectrum of 6-aminohexanoic acid, distinct signals are observed for each of the six carbon atoms in the hexanoic acid chain. The chemical shifts of these signals are sensitive to the local chemical environment of each carbon atom. For instance, the carboxyl carbon (C=O) appears at a significantly different chemical shift compared to the methylene (B1212753) (-CH2-) carbons of the alkyl chain.

A key application of ¹³C NMR in the analysis of this compound is the detection of impurities. illinois.edupitt.edusigmaaldrich.comcarlroth.com Common impurities might include starting materials from its synthesis, such as ε-caprolactam, or byproducts like the dimer, 6-(6-aminohexanamido)hexanoic acid. synthinkchemicals.comnih.gov Each of these impurities will have a unique ¹³C NMR spectrum, and their presence, even in trace amounts, can be identified by the appearance of characteristic peaks that are distinct from those of the main compound.

Table 1: Predicted ¹³C NMR Chemical Shifts for 6-Aminohexanoic Acid

| Atom No. | Chemical Shift (ppm) |

| 1 | 41.5 |

| 2 | 34.6 |

| 3 | 27.2 |

| 4 | 26.4 |

| 5 | 30.1 |

| 6 | 181.7 |

Note: Data is predicted for the parent compound, aminocaproic acid, and may vary slightly for the hydrochloride salt and under different experimental conditions. hmdb.ca

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. chemicalbook.com For this compound, the IR spectrum reveals characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. chemcd.comnist.gov

The most prominent features in the IR spectrum of this compound include:

O-H Stretch: A very broad and strong absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. libretexts.org The broadness of this peak is due to hydrogen bonding.

N-H Stretch: The stretching vibrations of the ammonium (B1175870) group (-NH₃⁺) appear in the region of 3000-3200 cm⁻¹. These bands often overlap with the broad O-H stretch.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is found around 1700-1730 cm⁻¹. libretexts.org

C-H Stretch: Absorptions due to the stretching of C-H bonds in the methylene groups of the alkyl chain are observed in the 2850-3000 cm⁻¹ region. libretexts.org

N-H Bend: The bending vibrations of the ammonium group typically appear around 1500-1600 cm⁻¹.

C-O Stretch and O-H Bend: Vibrations associated with the C-O single bond and the O-H bend of the carboxylic acid group are found in the fingerprint region of the spectrum, typically between 1200 and 1440 cm⁻¹. libretexts.org

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| N-H (Ammonium) | 3000-3200 | Medium, often overlapped |

| C=O (Carboxylic Acid) | 1700-1730 | Strong, Sharp |

| C-H (Alkyl) | 2850-3000 | Medium to Strong |

| N-H (Ammonium) Bend | 1500-1600 | Medium |

| C-O Stretch | 1200-1320 | Medium |

| O-H Bend | 1395-1440 | Medium |

Ultraviolet-Visible (UV) Spectroscopy for Interaction Studies

Ultraviolet-Visible (UV) spectroscopy is a technique used to study the electronic transitions within a molecule and its interactions with other species. While 6-aminohexanoic acid itself does not have strong chromophores that absorb in the visible region, it exhibits absorption in the low UV range, typically with a maximum absorbance (λmax) around 208 nm. sielc.com

UV spectroscopy can be employed to investigate the binding interactions of this compound with biomolecules, such as proteins. nih.govresearchgate.net For example, studies have used UV and fluorescence spectroscopy to examine the intermolecular interactions between 6-aminohexanoic acid and plasminogen, a key protein in the fibrinolysis cascade. nih.govnih.gov Changes in the UV absorption spectrum of a protein upon the addition of this compound can indicate binding and provide information about the nature of the interaction. nih.gov Additionally, 6-aminohexanoic acid has been utilized as a linker to enhance the properties of other molecules for applications like near-infrared fluorescence imaging. medchemexpress.com

Electrophoretic Methods (e.g., Blue Native Electrophoresis in Protein Studies)

6-Aminohexanoic acid is utilized in certain electrophoretic techniques, most notably Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE). cuni.cz BN-PAGE is a method for separating protein complexes in their native and active state. researchgate.net

In BN-PAGE, 6-aminohexanoic acid is included in the sample and gel buffers. psu.edunih.gov It serves to improve the solubilization of membrane proteins and helps to maintain the native structure of protein complexes during electrophoresis. sigmaaldrich.com The zwitterionic nature of 6-aminohexanoic acid is thought to support the solubilization of membrane proteins in a manner similar to salts like NaCl, but with the advantage of not promoting the dissociation of protein-protein interactions. cuni.cz This allows for the separation and subsequent analysis of large, intact protein complexes, which is crucial for studying their composition and function.

Purity and Impurity Profiling

Ensuring the purity of this compound is critical for its application in research. Various analytical methods are employed to identify and quantify potential impurities.

Residual Chloride Content Determination (e.g., Argentometric Titration)

Since the compound is a hydrochloride salt, it is important to determine the residual chloride content to ensure the correct stoichiometry and purity. A common method for this is argentometric titration. This classical analytical technique involves titrating a solution of the sample with a standardized solution of silver nitrate. The silver ions (Ag⁺) react with the chloride ions (Cl⁻) to form a precipitate of silver chloride (AgCl). The endpoint of the titration, which indicates that all the chloride ions have reacted, can be detected using various methods, including potentiometrically or with a chemical indicator. This allows for the precise quantification of the chloride content in the this compound sample. The synthesis of 6-aminohexanoic acid often involves hydrolysis of caprolactam with hydrochloric acid, making chloride determination a key quality control step. google.com

Detection of Caprolactam Impurities

A significant potential impurity in 6-aminohexanoic acid is the unreacted starting material, ε-caprolactam. mdpi.comwikipedia.org The presence of residual caprolactam can affect the properties and performance of the final product. Various analytical techniques can be used for its detection.

One common approach is the use of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can separate 6-aminohexanoic acid from caprolactam, allowing for the quantification of the impurity. For instance, a hydrophilic interaction liquid chromatography with tandem mass spectrometry (HILIC-LC-MS/MS) method has been developed for the simultaneous determination of caprolactam and 6-aminocaproic acid. nih.govresearchgate.net This method demonstrated good linearity and low detection limits for both compounds. nih.govresearchgate.net Other potential impurities that may be monitored include the 6-aminohexanoic acid trimer. synthinkchemicals.comsimsonpharma.com

Table 3: Common Impurities in 6-Aminohexanoic Acid

| Impurity Name | CAS Number | Molecular Formula |

| ε-Caprolactam | 105-60-2 | C₆H₁₁NO |

| 6-(6-Aminohexanamido)hexanoic acid (Dimer) | 2014-58-6 | C₁₂H₂₄N₂O₃ |

| 6-Aminohexanoic Acid Trimer | 5776-78-3 | C₁₈H₃₅N₃O₄ |

Assessment of Heavy Metal Content for Pharmaceutical Research

The control of heavy metal impurities is a critical aspect of pharmaceutical quality control to ensure the safety of drug products. For active pharmaceutical ingredients (APIs) like this compound, regulatory bodies such as the United States Pharmacopeia (USP) establish limits for the presence of these impurities. ufag-laboratorien.chnih.gov Heavy metals can be introduced into the final product from various sources, including raw materials, catalysts, manufacturing equipment, and container-closure systems. metfop.edu.inlgcstandards.com Their presence, even in trace amounts, can pose toxicological risks to patients and may also affect the stability and efficacy of the drug. nih.govlgcstandards.com

Historically, the assessment of heavy metals in pharmaceuticals relied on a general, non-specific colorimetric test involving sulfide (B99878) precipitation, as outlined in USP General Chapter <231>. spectroscopyonline.comuspnf.com This method had significant limitations, including a lack of specificity for individual metals and variable recovery rates. spectroscopyonline.com The current state-of-the-art approach, mandated by international guidelines such as the International Council for Harmonisation's (ICH) Q3D and USP General Chapters <232> and <233>, requires the use of modern, element-specific instrumental techniques. ufag-laboratorien.cheurofins.com

The primary analytical methods employed for the quantification of heavy metal content are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). ufag-laboratorien.cheurofins.comscribd.com These techniques offer high sensitivity and the ability to simultaneously measure multiple elements at trace levels, providing a precise and quantitative assessment of metallic impurities. eurofins.com Sample preparation for these analyses typically involves digestion of the material, often using strong acids and microwave-assisted methods, to ensure the complete dissolution of the sample matrix and availability of the analytes. uspnf.com

For 6-aminohexanoic acid, the USP monograph specifies a limit for heavy metals. uspbpep.com A supplier of USP-grade 6-aminohexanoic acid also confirms this limit. glentham.com

Detailed Research Findings

The United States Pharmacopeia (USP) monograph for Aminocaproic Acid (6-aminohexanoic acid) stipulates a heavy metal limit of not more than 0.002%, which is equivalent to 20 parts per million (ppm). uspbpep.com This limit was traditionally determined using the wet chemistry-based USP <231> Method II. uspnf.comuspbpep.com However, the pharmaceutical industry has transitioned to the more advanced and specific methods outlined in USP <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures. ufag-laboratorien.cheurofins.com

These modern guidelines require a risk-based assessment to determine which elemental impurities are likely to be present in the drug product. eurofins.com The elements are classified based on their toxicity and the likelihood of their inclusion in the final product. The most toxic elements, often referred to as the "big four," include Arsenic (As), Cadmium (Cd), Lead (Pb), and Mercury (Hg). researchgate.net Other elements of concern that may be used as catalysts in synthetic processes include Platinum (Pt), Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), Iridium (Ir), and Osmium (Os). eurofins.com

While specific research studies focusing solely on the heavy metal content of various batches of this compound are not extensively published in public literature, the quality control of this API must adhere to the stringent limits set by pharmacopeias. The data presented in the following table is based on the established pharmacopeial limits and the elemental impurities typically assessed under ICH Q3D guidelines for a synthetically produced API.

Interactive Data Table: Pharmacopeial Limits for Heavy Metals in 6-Aminohexanoic Acid

| Element | Symbol | Class (ICH Q3D) | Typical Limit (ppm) | Analytical Method |

| Heavy Metals (Total) | - | - | ≤ 20 | USP <231> |

| Lead | Pb | 1 | < 0.5 | ICP-MS |

| Mercury | Hg | 1 | < 1.5 | ICP-MS |

| Cadmium | Cd | 1 | < 0.5 | ICP-MS |

| Arsenic | As | 1 | < 1.5 | ICP-MS |

| Palladium | Pd | 2A | < 10 | ICP-MS/ICP-OES |

| Platinum | Pt | 2A | < 10 | ICP-MS/ICP-OES |

| Nickel | Ni | 2A | < 20 | ICP-MS/ICP-OES |

| Copper | Cu | 3 | < 250 | ICP-MS/ICP-OES |

This table represents typical limits based on USP monographs and ICH Q3D guidelines for oral drug products. The specific limits and elements to be tested for a given product are determined by a risk assessment of its manufacturing process.

The transition to instrumental methods like ICP-MS provides significantly lower detection limits and element-specific quantification, which is a substantial improvement over the older, semi-quantitative visual comparison method. spectroscopyonline.comeurofins.com This ensures that pharmaceutical-grade this compound meets the high safety standards required for therapeutic use.

Mechanistic Investigations of Biochemical and Molecular Interactions

Antifibrinolytic Mechanism of Action

6-Aminohexanoic acid (also known as epsilon-aminocaproic acid or EACA) is a synthetic lysine (B10760008) analog that exerts its antifibrinolytic effects by modulating the plasminogen-plasmin system. nih.govresearchgate.net The fibrinolytic system is responsible for dissolving fibrin (B1330869) clots, a process primarily mediated by the serine protease plasmin, which is generated from its inactive zymogen, plasminogen. nih.govnih.gov 6-Aminohexanoic acid intervenes in this pathway, effectively inhibiting the breakdown of fibrin. nih.govmedchemexpress.com

The principal mechanism of 6-aminohexanoic acid is the competitive inhibition of plasminogen activation. nih.govmedchemexpress.com It achieves this by disrupting the crucial interaction between plasminogen and fibrin, which is a necessary step for localized and efficient plasmin generation on the clot surface. nih.govnih.gov

Plasminogen and plasmin contain specialized protein modules known as kringle domains, which possess lysine-binding sites (LBS). nih.govnih.gov These sites are essential for binding to lysine residues present on the surface of fibrin. nih.gov 6-Aminohexanoic acid, by mimicking the structure of lysine, binds reversibly to these lysine-binding sites on plasminogen. nih.govnih.gov The affinity of 6-aminohexanoic acid for the various kringle domains has been shown to decrease in the order of Kringle 1 > Kringle 4 > Kringle 5 > Kringle 2, with Kringle 3 having a functionally inactive LBS. nih.gov The binding site itself is characterized as an exposed cleft featuring a negatively charged area defined by aspartate residues (Asp55 and Asp57) and an aromatic pocket. nih.govnih.gov The flexible aliphatic chain of 6-aminohexanoic acid allows it to fit optimally within this binding site. nih.gov

Table 1: Interaction of 6-Aminohexanoic Acid with Plasminogen Kringle Domains

| Component | Interaction Site | Key Residues in Binding Site | Binding Affinity Order | Reference |

|---|---|---|---|---|

| 6-Aminohexanoic Acid | Lysine-Binding Sites (LBS) on Kringle Domains | Asp55, Asp57 (anionic center) | K1 > K4 > K5 > K2 >> K3 | nih.govnih.govnih.gov |

| Plasminogen | Kringle Domains 1, 2, 4, 5 | Trp62, Phe36, Arg71, Arg34 (hydrophobic/cationic centers) | N/A | nih.gov |

By occupying the lysine-binding sites on plasminogen, 6-aminohexanoic acid effectively prevents plasminogen from attaching to the fibrin clot. nih.govnih.gov This blockade is the cornerstone of its antifibrinolytic action. The binding of plasminogen to fibrin is a critical prerequisite for its efficient activation by tissue plasminogen activator (t-PA), which also binds to fibrin. nih.govnih.gov When plasminogen is unable to bind to the fibrin surface, its conversion to plasmin is significantly hindered. nih.govnih.gov Research has shown that 6-aminohexanoic acid inhibits the interaction between plasminogen/plasmin and fibrin more strongly than lysine itself. nih.gov

The ultimate consequence of blocking plasminogen's access to fibrin is the prevention of significant plasmin formation at the site of the clot. nih.govmedchemexpress.comsigmaaldrich.com Plasminogen activators like t-PA are most effective when both the activator and plasminogen are co-localized on the fibrin surface. nih.govnih.gov By competitively inhibiting this localization, 6-aminohexanoic acid ensures that plasminogen is not converted to plasmin in therapeutically relevant concentrations, thereby preserving the fibrin clot from degradation. nih.govmdpi.com

While the primary mechanism of 6-aminohexanoic acid is the inhibition of plasminogen activation, at higher concentrations, it can also exhibit direct, albeit weak, antiplasmin activity. mdpi.com This action involves binding to the lysine-binding sites of the already formed plasmin enzyme, which can interfere with its ability to bind to and degrade fibrin. nih.gov However, this direct inhibition of plasmin is considered a secondary effect compared to the much more potent inhibition of plasminogen activation. mdpi.comnih.gov It is important to note that this interaction does not typically involve the enzymatic active site of plasmin. nih.govmdpi.com

Table 2: Mechanistic Summary of 6-Aminohexanoic Acid

| Mechanism | Target Molecule | Effect | Concentration Dependence | Reference |

|---|---|---|---|---|

| Competitive Inhibition of Plasminogen Activation | Plasminogen | Blocks LBS, preventing fibrin binding and subsequent activation to plasmin. | Primary mechanism at therapeutic concentrations. | nih.govnih.govmedchemexpress.com |

| Direct Antiplasmin Activity | Plasmin | Weakly inhibits activity by binding to LBS. | Occurs at higher concentrations. | mdpi.comnih.gov |

6-Aminohexanoic acid is commonly supplied as its hydrochloride salt. For biological activity, the active moiety is the 6-aminohexanoic acid molecule itself, which exists as a zwitterion at physiological pH. nih.gov The hydrochloride salt form enhances the solubility and stability of the compound for formulation purposes. Once in a biological system and buffered to physiological pH, the hydrochloride dissociates, and the 6-aminohexanoic acid molecule exerts its effects as described. Some studies investigating derivatives have noted that creating hydrochloride salts of these new molecules is a common practice, suggesting it is a standard method for improving the handling and solubility of such compounds without fundamentally altering the core antifibrinolytic mechanism, which relies on the structure of the base molecule. nih.gov Research on the activation of plasminogen has also highlighted the regulatory role of chloride ions (such as from NaCl) in the activation process, suggesting that local ion concentrations can influence the interactions between 6-aminohexanoic acid, plasminogen, and its activators. nih.gov

Competitive Inhibition of Plasminogen Activation

Interactions with Complement System Components

The complement system, a cornerstone of innate immunity, is a complex cascade of proteins that, when activated, leads to pathogen elimination and inflammation. 6-Aminohexanoic acid has been shown to interact with this system, specifically targeting its initial activation phase.

Research has demonstrated that 6-aminohexanoic acid, also known as epsilon-aminocaproic acid (EACA), can inhibit the activation of the first component of the complement system, C1. merckmillipore.comsigmaaldrich.com Studies indicate that long-chain amino acids, including 6-aminohexanoic acid, specifically inhibit the activation of C'1 proesterase, a precursor to the active C1 esterase. merckmillipore.com This inhibition is crucial as the activation of C'1 proesterase is an enzymatic first step in the classical complement pathway. merckmillipore.com It has been observed that while EACA inhibits this activation step, it does not affect the activity of already formed C'1 esterase. merckmillipore.com The inhibitory effect on immune haemolysis by EACA can be reversed by adding complement reagents lacking C'2, C'3, and C'4 components, but not by reagents lacking C'0 and C'1 components, further pinpointing its action to the early stages of the complement cascade. merckmillipore.com

Modulation of Platelet Function

Platelets are key players in hemostasis and thrombosis, and their interaction with the fibrinolytic system is critical for regulating clot formation and dissolution. 6-Aminohexanoic acid modulates platelet function primarily by interfering with the binding of plasminogen to the platelet surface.

Activated platelets provide a surface for the assembly and activation of components of the fibrinolytic system. nih.gov They possess receptors that bind plasminogen, localizing potential fibrinolytic activity to the site of a thrombus. scientificlabs.ie 6-Aminohexanoic acid, as a lysine analog, effectively competes for and blocks the lysine-binding sites present in the kringle domains of plasminogen. scientificlabs.co.uk This action prevents plasminogen from binding to its receptors on activated platelets. sigmaaldrich.comthermofisher.krsigmaaldrich.com Studies have confirmed that the retention of platelet-derived plasminogen on the membrane of activated platelets occurs through a lysine-dependent mechanism, and this retention is significantly reduced by pretreatment with ε-aminocaproic acid. scientificlabs.ie

Effects on Carboxypeptidase B Activity

Carboxypeptidase B (CPB) is a pancreatic exoprotease that cleaves C-terminal lysine and arginine residues from peptides and proteins. psu.edu Its activity is crucial in protein digestion and the processing of prohormones. Several commercial and technical sources report that 6-aminohexanoic acid binds to and inactivates carboxypeptidase B. thermofisher.krsigmaaldrich.comaai.org

The inhibitory action of ε-aminocaproic acid on bovine carboxypeptidase B has been shown to be complex, with the effect varying based on the type and concentration of the substrate being acted upon by the enzyme. This suggests a sophisticated interaction, potentially involving more than one binding site on the enzyme. The capacity of EACA to inhibit serum carboxypeptidase B has been utilized experimentally to prevent the inactivation of active C3a and C5a anaphylatoxins in serum, which would otherwise be rapidly degraded by this enzyme.

| Compound | Target Enzyme | Observed Effect | Note | Reference |

|---|---|---|---|---|

| 6-Aminohexanoic Acid (EACA) | Carboxypeptidase B | Inhibition/Inactivation | Effect can be dependent on substrate type and concentration. | thermofisher.krsigmaaldrich.com |

Influence on Lipoprotein(a) Formation

Lipoprotein(a), or Lp(a), is a plasma lipoprotein whose concentration is strongly correlated with the risk of atherosclerotic cardiovascular disease. It consists of a low-density lipoprotein (LDL)-like particle to which the large glycoprotein (B1211001) apolipoprotein(a) (apo(a)) is attached. 6-Aminohexanoic acid has been shown to have a significant influence on the secretion and conformation of apo(a).

In studies using primary mouse hepatocytes expressing a human apo(a) protein, high concentrations of 6-aminohexanoic acid (referred to as 6AHA) were found to increase the secretion of apo(a) by 8- to 14-fold. This effect was associated with a reduction in the presecretory degradation of apo(a) and an increase in its export from the endoplasmic reticulum. This evidence suggests that 6-aminohexanoic acid can act as a "chemical chaperone" for apo(a), potentially circumventing the typical requirements for interaction with chaperones like calnexin (B1179193) and calreticulin (B1178941) for its secretion.

Furthermore, 6-aminohexanoic acid induces a significant, reversible conformational change in the Lp(a) particle. sigmaaldrich.com This transition from a compact to a more extended form is detectable by a decrease in the sedimentation rate and is directly proportional to the size of the apo(a) isoform. sigmaaldrich.com This conformational change is attributed to the disruption of interactions between the weak lysine-binding sites within the apo(a) kringle domains and lysine residues on apo(a) or apolipoprotein B. sigmaaldrich.com

| 6-AHA Concentration (mM) | Fold Increase in Apo(a) Secretion | Reference |

|---|---|---|

| 25 | ~8 | |

| 50 | ~12 | |

| 100 | ~14 | |

| 200 | ~14 |

Role of Chloride Ions in Plasminogen Activation Modulation

The activation of plasminogen, the zymogen form of the fibrin-degrading enzyme plasmin, is a tightly regulated process influenced by various cofactors and ions. Chloride ions (Cl⁻) and 6-aminohexanoic acid have distinct and somewhat opposing roles in modulating this activation.

Chloride ions have been shown to inhibit the activation of porcine plasminogen by urokinase. thermofisher.kr This inhibitory effect of NaCl is observed for both the native (asp-plasminogen) and a truncated form (des-kringle1-4-plasminogen) of the molecule. thermofisher.kr The mechanism is thought to involve the Cl⁻ ions acting on the kringle 5 or proteinase domains of plasminogen. thermofisher.kr

In contrast, 6-aminohexanoate (B3152083) accelerates the rate of urokinase-mediated activation of native porcine plasminogen. thermofisher.kr This effect is exerted via the kringle 1-4 domains. thermofisher.kr Interestingly, in the presence of NaCl, which normally inhibits plasminogen activation by streptokinase, the addition of 6-aminohexanoic acid can reverse this inhibitory effect. This suggests that while chloride ions promote a conformation of plasminogen that is less susceptible to activation, 6-aminohexanoic acid induces a different conformational change that facilitates activation, even in the presence of inhibitory ions. thermofisher.kr

Biological and Biomedical Research Applications

Research in Hemostasis and Coagulation Disorders

The primary and most well-documented biological activity of 6-aminohexanoic acid is its antifibrinolytic effect—the inhibition of fibrin (B1330869) clot degradation. researchgate.netchemicalbook.com This property makes it an invaluable agent for studying the mechanisms of hemostasis and disorders characterized by excessive clot breakdown.

Studies on Hyperfibrinolysis Models

Hyperfibrinolysis, a condition of excessive fibrinolytic activity that can lead to severe bleeding, is a key area of research involving 6-aminohexanoic acid. The compound functions by inhibiting the plasminogen-plasmin system. researchgate.net Inactive plasminogen is converted to the active enzyme plasmin, which is responsible for degrading fibrin, the protein mesh that forms the structural basis of a blood clot. researchgate.netnih.gov

6-Aminohexanoic acid, often abbreviated as Ahx or EACA, acts as a lysine (B10760008) analog. nih.govnih.gov It competitively blocks the lysine-binding sites on plasminogen and plasmin molecules. nih.govnih.gov This blockade prevents them from binding to fibrin, thereby inhibiting the activation of plasminogen to plasmin and impeding the degradation of existing clots. nih.govnih.gov This mechanism is fundamental to its use in experimental models designed to investigate the pathways of fibrinolysis and the efficacy of antifibrinolytic therapies.

Investigating Coagulation and Thrombus Formation in Pathological Contexts

While 6-aminohexanoic acid does not directly initiate coagulation, its ability to prevent clot dissolution makes it a crucial tool for studying thrombus stability and formation. researchgate.net By inhibiting fibrinolysis, it effectively promotes the persistence of clots, an action that is leveraged in various pathological research contexts. researchgate.net For instance, in laboratory settings, it is used to stabilize clots and analyze the effects of pro-coagulant and anti-coagulant factors under controlled conditions. This allows researchers to dissect the complex interplay of forces that govern the balance between thrombus formation and resolution in diseases.

Peptide and Protein Engineering and Biochemistry

Beyond hemostasis, the unique chemical structure of 6-aminohexanoic acid hydrochloride—a flexible, hydrophobic ω-amino acid—lends itself to applications in peptide and protein chemistry. researchgate.net It is widely used as a molecular linker or spacer to modify the properties of bioactive peptides. mdpi.com

Use as a Versatile Building Block in Peptide Synthesis

As a synthetic lysine derivative lacking an α-amino group, 6-aminohexanoic acid is a versatile building block in peptide synthesis. researchgate.netmdpi.com It can be incorporated into peptide chains to introduce specific structural features, such as increased flexibility or hydrophobicity, that are not achievable with natural amino acids alone. nih.gov Its bifunctional nature, with an amino group at one end and a carboxyl group at the other, allows it to be readily integrated into standard solid-phase peptide synthesis protocols. nih.govresearchgate.net Researchers utilize it to create cyclic peptides, link peptide segments, or act as a spacer between a peptide and another molecule, such as a drug or a fluorescent tag. mdpi.comnih.gov

Modification of Peptide Properties (e.g., Stability, Bioavailability)

Incorporating 6-aminohexanoic acid into a peptide's structure can significantly alter its physicochemical properties, leading to improved stability and bioavailability. nih.gov Its flexible methylene (B1212753) chain can act as a hinge or spacer, which can be crucial for achieving a desired three-dimensional conformation for optimal biological activity. nih.gov

Furthermore, coupling short synthetic peptides with 6-aminohexanoic acid has been shown to enhance their hydrophobicity. nih.gov This increased hydrophobicity can improve the efficiency of peptide coating onto surfaces like polystyrene plates for use in immunoassays (ELISA), leading to more stable and reliable diagnostic tools. nih.gov The introduction of 6-aminohexanoic acid can also serve as a strategy to improve a peptide's bioavailability by reducing the number of hydrogen bond donors/acceptors, which can facilitate passage across biological membranes. nih.gov

Enhancement of Enzyme Hydrolysis Resistance

A significant challenge in the development of therapeutic peptides is their rapid degradation by proteases in the body. The inclusion of 6-aminohexanoic acid residues within a peptide backbone is an effective strategy to enhance its resistance to enzymatic hydrolysis. nih.gov Because it is not a natural amino acid, it is not recognized by many proteases, thus preventing cleavage at the site of incorporation.

A notable example is the modification of glucagon-like peptide 1 (GLP-1), a therapeutic agent for type 2 diabetes. The insertion of a 6-aminohexanoic acid unit into the GLP-1 sequence prevents its degradation by the enzyme dipeptidyl peptidase IV (DPP-IV). nih.gov This modification results in a long-acting analog with significantly improved stability and therapeutic efficacy. nih.gov

Research has also explored the synthesis of novel peptide derivatives of 6-aminohexanoic acid (referred to as EACA) to create potent and selective enzyme inhibitors. nih.govnih.gov One study synthesized a series of peptides containing the plasmin-affinity fragment "-Ala-Phe-Lys-" linked to EACA. nih.gov The findings demonstrated that these modifications could yield highly active inhibitors of plasmin. nih.govnih.gov

Inhibitory Activity of 6-Aminohexanoic Acid (EACA) Derivatives Against Plasmin

| Compound | IC50 (mM) |

|---|---|

| H-d-Ala-Phe-Lys-EACA-NH2 | 0.02 nih.govnih.gov |

| H-d-Ala-Phe-Lys-EACA-OH | 3.37 nih.gov |

| H-Ala-Phe-EACA-OH | No activity nih.gov |

| EACA (6-Aminohexanoic acid) | No effect observed at max concentration (20 mM) nih.gov |

This table illustrates how incorporating 6-aminohexanoic acid into a peptide sequence can dramatically enhance its inhibitory activity against a target enzyme compared to the parent compound alone.

Impact on Receptor Affinity of Peptides

This compound, often abbreviated as Ahx or 6-AHA, can significantly influence the receptor affinity of peptides when incorporated into their structure. Its flexible and hydrophobic nature can alter the peptide's conformation and interaction with its target receptor, leading to either enhanced or reduced binding affinity depending on the specific peptide and the site of incorporation.

For instance, the insertion of 6-aminohexanoic acid into the structure of neuropeptide Y (NPY) analogs has been shown to enhance receptor affinity. Specifically, the prolongation of the N-terminus of an NPY analog with Ahx resulted in the best affinity for the Y1 receptor in studies conducted on human neuroblastoma SK-N-MC cells nih.gov.

Conversely, the introduction of Ahx does not always lead to improved receptor binding. In the case of glucagon-like peptide 1 (GLP-1), the insertion of four or eight Ahx units between positions 8 and 9 resulted in a decrease in biological activity, which was attributed to a reduced affinity for the GLP-1 receptor nih.gov. This highlights the critical role of the linker's length and position in modulating the peptide's interaction with its receptor. The flexible nature of the Ahx linker can provide the necessary spacing to avoid steric hindrance, potentially extending the binding affinity to the cognate receptor by increasing the distance between the peptide core and other conjugated molecules, such as chelators in radiopharmaceuticals nih.gov.

The following table summarizes examples of how 6-aminohexanoic acid incorporation affects peptide receptor affinity:

| Peptide Analog | Receptor Target | Effect on Affinity | Reference |

| Neuropeptide Y (NPY) Analog | Y1 Receptor | Enhanced affinity with N-terminal Ahx extension. | nih.gov |

| Glucagon-like peptide 1 (GLP-1) | GLP-1 Receptor | Reduced affinity with 4 or 8 Ahx moieties. | nih.gov |

Application as a Molecular Linker or Spacer in Biologically Active Structures

6-Aminohexanoic acid is frequently employed as a flexible and hydrophobic molecular linker or spacer in the design of various biologically active structures nih.govnih.govwikipedia.org. Its structure provides a desirable distance between different functional domains of a molecule without introducing significant conformational constraints, which can be crucial for maintaining or enhancing biological activity.

In the field of biomedical imaging, 6-aminohexanoic acid serves as a valuable linker in the construction of targeted imaging agents. For near-infrared fluorescence (NIRF) imaging, an amphiphilic conjugate, mPEG-ACA-ICG, was developed by linking a heptamethine cyanine (B1664457) derivative (ICG-COOH) with amino-terminal poly(ethylene glycol) (mPEG-NH2) using 6-aminocaproic acid (ACA), another name for 6-aminohexanoic acid, as a hydrophobic linker nih.gov. The resulting mPEG-ACA-ICG nanomicelles exhibited improved stability and a higher photothermal conversion efficiency upon near-infrared light irradiation compared to a similar conjugate without the ACA linker. These enhanced properties are attributed to the intramolecular introduction of the hydrophobic ACA segment. In preclinical models, these nanomicelles demonstrated a significant effect in tumor photothermal therapy and were effective for real-time fluorescence image-guided surgery nih.gov.

The efficiency of protein and peptide coating on polystyrene plates used in enzyme-linked immunosorbent assays (ELISA) can be improved by the use of 6-aminohexanoic acid. The coupling of Ahx to short synthetic peptides (5-10 amino acid residues) has been shown to enhance the hydrophobicity of the compounds, leading to improved coating efficiency in ELISA procedures nih.gov. For example, to improve the attachment of a peptide to the solid phase of polystyrene plates, a modified peptide, (Ahx)2T127FIQFKKDLKEW137(Ahx)2, was used. This approach resulted in a microplate with a several-week-long stability at 4°C, which can reduce the time and cost of the assay nih.gov.

Role in Protein Refolding Assays

Based on available scientific literature, there is no direct evidence to suggest that this compound possesses chaotrope-neutralizing activity in protein refolding assays. Chaotropic agents are substances that disrupt the structure of macromolecules like proteins and are often used to solubilize aggregated proteins, which then need to be removed or neutralized to allow the protein to refold into its active conformation. While various additives are used in protein refolding to counteract the effects of chaotropes, 6-aminohexanoic acid is not typically categorized among them.

However, 6-aminohexanoic acid has been proposed to function as a "chemical chaperone" in the context of protein folding and secretion for specific proteins. In a study involving apolipoprotein(a) (apo(a)), a component of the atherogenic lipoprotein, Lp(a), high concentrations of 6-aminohexanoic acid (referred to as 6AHA in the study) were found to significantly increase the secretion of apo(a) from primary mouse hepatocytes nih.gov. This was associated with a decrease in the pre-secretory degradation of the protein. The study also found that 6AHA could overcome a block in apo(a) secretion induced by an ER glucosidase inhibitor, suggesting it may help the protein bypass the usual quality control mechanisms in the endoplasmic reticulum that involve chaperones like calnexin (B1179193) and calreticulin (B1178941). While sucrose gradients and a gel-based folding assay did not detect a direct influence of 6AHA on apo(a) folding, the authors proposed that 6AHA acts as a chemical chaperone for this specific protein nih.gov. This suggests a role in assisting with the proper conformation and trafficking of the protein, which is a key aspect of protein refolding, albeit through a mechanism distinct from direct chaotrope neutralization.

Stabilization of Partially Unfolded Intermediates

Research has identified 6-aminohexanoic acid as a chemical chaperone, a small molecule that can assist in the proper folding and stabilization of proteins. One notable study focused on apolipoprotein(a) (apo(a)), a protein component of the atherogenic lipoprotein, Lp(a). The efficiency of apo(a)'s secretion from the liver is a key factor in determining plasma Lp(a) levels. In primary mouse hepatocytes expressing a human apo(a) protein, high concentrations of 6-aminohexanoic acid (referred to as 6AHA in the study) led to an 8- to 14-fold increase in its secretion. nih.gov This effect was linked to a reduction in the protein's presecretory degradation. nih.gov

The study found that 6-aminohexanoic acid inhibited the accumulation of apo(a) in the endoplasmic reticulum (ER), a common site for the degradation of misfolded or slowly folding proteins. nih.gov By facilitating the protein's export from the ER, it effectively circumvents degradation pathways. nih.gov This suggests that 6-aminohexanoic acid helps to stabilize folding intermediates of apo(a), ensuring more of the protein achieves a secretable conformation. While standard folding assays did not detect a direct influence on the final protein conformation, the results strongly support its role as a chemical chaperone that aids in the complex process of protein folding and secretion. nih.gov

Research into Antimicrobial Properties

The emergence of multidrug-resistant bacteria has spurred research into novel antimicrobial agents, including modifications of naturally occurring antimicrobial peptides (AMPs). 6-Aminohexanoic acid has been investigated as a structural component to enhance the therapeutic properties of these peptides.

Enhancement of Selective Antimicrobial Activity in Peptides (e.g., Melittin (B549807) analogs)

Melittin, a potent antimicrobial peptide found in bee venom, demonstrates broad-spectrum activity but is limited by its high cytotoxicity against mammalian cells. To improve its cell selectivity, researchers have synthesized melittin analogs by substituting leucine (B10760876) residues with 6-aminohexanoic acid. Leucine is a crucial amino acid for the membrane permeabilization activity of many AMPs. By replacing it with its structural isomer, 6-aminohexanoic acid, which has the same molecular weight but greater flexibility, the therapeutic profile of the peptide can be significantly altered. nih.gov

In one study, five different melittin analogs were created. Among them, an analog named Mel-LX3, where the leucine at position 13 was replaced by 6-aminohexanoic acid, showed potent antibacterial activity comparable to native melittin against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA). nih.gov

| Peptide | Sequence Modification | Antibacterial Activity vs. Melittin | Hemolytic/Cytotoxic Effects vs. Melittin |

|---|---|---|---|

| Melittin | Wild Type | Baseline (MIC 4-16 µM) | High |

| Mel-LX1 | Leucine at position 6 replaced | 4- to 16-fold lower | Reduced |

| Mel-LX2 | Leucine at position 9 replaced | 4- to 16-fold lower | Reduced |

| Mel-LX3 | Leucine at position 13 replaced | Similar | Significantly Reduced |

| Mel-LX4 | Leucine at position 16 replaced | 4- to 16-fold lower | Reduced |

| Mel-LX5 | All four Leucines replaced | Almost inactive | Reduced |

A critical challenge in the development of antimicrobial peptides is their tendency to harm host cells. Native melittin exhibits significant hemolytic (red blood cell rupturing) and cytotoxic activity. The research into 6-aminohexanoic acid-substituted analogs demonstrated a significant improvement in this area. Specifically, the Mel-LX3 analog displayed markedly reduced hemolytic and cytotoxic effects when compared to the original melittin peptide, enhancing its selectivity for bacterial cells over mammalian cells. nih.gov

The primary mechanism of action for many antimicrobial peptides, including melittin, is the disruption and permeabilization of bacterial cell membranes, leading to cell death. Mechanistic studies were conducted to ensure that the beneficial modifications did not compromise this essential function. Assays for membrane depolarization, SYTOX green uptake (a dye that enters cells only when the membrane is compromised), and inner/outer membrane permeation confirmed that the Mel-LX3 analog effectively permeabilized bacterial membranes in a manner similar to native melittin. nih.gov This indicates that the substitution of leucine with 6-aminohexanoic acid can maintain the core antimicrobial mechanism while reducing off-target toxicity. nih.gov

Inhibition of Biofilm Formation and Eradication Studies

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The Mel-LX3 analog was tested for its efficacy against these structures. The study revealed that Mel-LX3 not only effectively inhibited the formation of new biofilms by MDRPA but was also capable of eradicating pre-existing, mature biofilms. nih.gov This dual action against both planktonic (free-floating) bacteria and their biofilm communities makes 6-aminohexanoic acid-modified peptides promising candidates for treating persistent and difficult-to-eradicate infections. nih.gov

Investigations in Cancer Research

In the field of oncology, 6-aminohexanoic acid is primarily utilized as a flexible linker or spacer in the design of complex biomolecules for therapeutic and diagnostic purposes. Its chemical structure, featuring a terminal amino group and a carboxylic acid group separated by a flexible aliphatic chain, makes it an ideal building block for connecting different functional moieties without causing steric hindrance. mdpi.com

Furthermore, peptide derivatives of 6-aminohexanoic acid have been synthesized and evaluated as potential plasmin inhibitors. nih.gov Plasmin is a protease found in elevated levels in some tumor environments and is involved in processes like tumor invasion and metastasis. While some synthesized peptide derivatives showed inhibitory activity against plasmin, they did not exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells, in the specific study. nih.gov Other research has noted that certain derivatives of 6-aminohexanoic acid did show cytotoxic effects against MCF-7 breast cancer cells, particularly at high concentrations. mdpi.com

Cytotoxic Effects of Derivatives on Cancer Cell Lines (e.g., Breast Cancer)

Derivatives of 6-aminohexanoic acid have been investigated for their potential as anticancer agents. In a computational study, 6-aminohexanoic acid was selected as the foundational structure for designing novel compounds targeting breast cancer cells. mdpi.com Subsequent laboratory testing of the synthesized derivatives on the breast cancer cell lines MDA-MB-231 and MCF-7 demonstrated cytotoxic activity. mdpi.com

Specifically, a derivative identified as compound 6b (a 4-hydroxyphenyl CAP-substituted N-trifluoroacetamide) showed a significant cytotoxic effect, with a half-maximal inhibitory concentration (IC50) of 76.7 µM in the MDA-MB-231 cell line and 45.7 µM in the MCF-7 cell line after 72 hours of treatment. mdpi.com Other related compounds also exhibited cytotoxicity, though to a lesser extent. mdpi.com

However, not all derivatives show this effect. A separate study on fifteen new peptide derivatives of 6-aminohexanoic acid (referred to as EACA) found that the resulting peptides did not impact the viability of breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov This highlights that the specific chemical modifications made to the 6-aminohexanoic acid backbone are critical in determining the cytotoxic potential of the final compound.

Potential as Histone Deacetylase (HDAC) Inhibitors

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, making them a target for cancer therapy. mdpi.com The structure of these inhibitors typically consists of a cap group, a linker region, and a metal-binding group. researchgate.net The linker plays a critical role in determining which HDAC isoforms are inhibited. mdpi.comresearchgate.net

Due to its chemical versatility, 6-aminohexanoic acid has been explicitly selected as a structural basis, or linker, for the design of novel, non-hydroxamic HDAC inhibitors. mdpi.com Its use as a linker is also seen in the context of Proteolysis Targeting Chimeras (PROTACs), where Boc-6-aminohexanoic acid is used in the synthesis of molecules designed to degrade specific proteins, such as HDACs. nih.gov Research has shown that modifying the linker can lead to selective inhibition of different HDAC isoforms; for example, some linkers may confer selectivity for HDAC6, while others target HDAC1. mdpi.comacc.org

Application in Photothermal Cancer Therapy

Photothermal therapy (PTT) is an emerging cancer treatment that uses photo-absorbing materials to generate heat and destroy tumor cells. nih.gov The clinical utility of agents like indocyanine green (ICG) is often limited by poor stability and rapid elimination from the body. ahajournals.org